3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol
CAS No.:
Cat. No.: VC13524284
Molecular Formula: C9H8BrF3O
Molecular Weight: 269.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrF3O |
|---|---|
| Molecular Weight | 269.06 g/mol |
| IUPAC Name | 1-(3-bromo-4-methylphenyl)-2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/C9H8BrF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
| Standard InChI Key | IZBYGNHPTABVFQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C(F)(F)F)O)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C(F)(F)F)O)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct substituents on the benzyl alcohol framework:
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Bromine (Br) at the 3-position, contributing electron-withdrawing effects and steric bulk.
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Methyl (CH₃) at the 4-position, providing electron-donating stabilization.
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Trifluoromethyl (CF₃) at the alpha position, enhancing hydrophobicity and metabolic stability .
This combination creates a polar yet lipophilic molecule, likely exhibiting a boiling point between 65–80°C (0.1–4 mmHg) and a density near 1.288 g/cm³ based on comparisons to 4-(trifluoromethyl)benzyl alcohol .
Spectroscopic Properties
While direct NMR data for this compound is unavailable, analogous compounds suggest characteristic signals:
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¹H NMR: A singlet for the benzyl alcohol proton (δ 4.5–5.0 ppm) and splitting patterns for aromatic protons influenced by substituents.
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¹⁹F NMR: A distinct triplet for the CF₃ group (δ -60 to -65 ppm) .
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IR Spectroscopy: O-H stretching (~3200 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Synthetic Methodologies
Key Intermediate Synthesis
The patent EP0048914A1 outlines a route for 3-bromo-4-fluorobenzyl alcohol , which can be adapted for the target compound:
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Formation of the Benzoic Acid Derivative: React 3-bromo-4-methylbenzoic acid with a chloroformate ester (e.g., methyl chloroformate) in the presence of a base like dimethylbenzylamine to form a mixed anhydride .
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Reduction with Hydride Complexes: Treat the anhydride with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in diglyme or tetrahydrofuran (THF) at 0–100°C to reduce the carbonyl to a hydroxyl group .
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Trifluoromethylation: Introduce the CF₃ group via Ullmann coupling or nucleophilic substitution using Cu(I) catalysts and trifluoromethylating agents (e.g., CF₃SiMe₃) .
Physicochemical Properties
Thermal Stability
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Melting Point | 18–20°C | |
| Boiling Point | 78–80°C (4 mmHg) | |
| Flash Point | 100°C | |
| Refractive Index | 1.459 |
Solubility and Reactivity
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Solubility: Miscible in organic solvents (THF, ether) and sparingly soluble in water .
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Stability: Susceptible to oxidation; store under inert atmosphere at 2–8°C .
Applications in Pharmaceutical Chemistry
Prodrug Development
The CF₃ group’s metabolic resistance makes this compound a candidate for prodrug derivatization. For example, phosphonoformate esters of the alcohol could enhance bioavailability in antiviral agents .
Kinetic Studies
As a model substrate, the compound aids in studying enzyme kinetics, particularly hydrolytic cleavage rates in esterases .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis requiring stringent temperature control.
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Scalability: High-cost trifluoromethylation reagents necessitate alternative methods (e.g., electrochemical fluorination).
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Unreported Data: Absence of direct toxicological or pharmacokinetic studies limits regulatory approval.
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